molecular formula C12H13NO3 B3081637 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- CAS No. 110592-39-7

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-

Cat. No.: B3081637
CAS No.: 110592-39-7
M. Wt: 219.24 g/mol
InChI Key: OLNXWFGVNGEHRF-NSHDSACASA-N
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Description

This compound is a chiral indole derivative characterized by a 2,3-dihydroindole core substituted with a 1-acetyl group and a methyl ester at the 2-position. Its stereochemistry ((2S)-configuration) is critical for interactions in biological systems. The molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol (calculated). It is synthesized via multi-step routes, including esterification and acetylation of indole precursors (e.g., starting from 1H-indole-2-carboxylic acid) .

Properties

IUPAC Name

methyl (2S)-1-acetyl-2,3-dihydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-6,11H,7H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXWFGVNGEHRF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

HIV-1 Integrase Inhibition

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication. The compound 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- has shown promising results in this regard:

  • Mechanism of Action : The indole core and the carboxyl group chelate with Mg²⁺ ions in the active site of integrase. This interaction is vital for the enzyme's function and leads to inhibition of strand transfer activity .
  • Inhibitory Potency : Structural optimizations of the compound have led to derivatives with enhanced inhibitory effects. For instance, a derivative exhibited an IC₅₀ value of 0.13 μM against integrase, highlighting its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Modifications at various positions of the indole core (C2, C3, and C6) have been explored to improve binding affinity and inhibitory potency. The introduction of halogenated aromatic groups has been particularly effective in enhancing π-stacking interactions with viral DNA .

Antifungal Properties

Indole derivatives have also been investigated for their antifungal activities. For example, a related compound was isolated from Bacillus toyonensis and characterized as having significant antifungal properties. The production optimization using response surface methodology resulted in a notable increase in yield .

Antioxidant and Anti-inflammatory Activities

Research into other indole-2-carboxylic acid analogues has revealed potential antioxidant and anti-inflammatory properties. These compounds are being synthesized with various substituents to evaluate their efficacy in reducing oxidative stress and inflammation .

Case Study 1: HIV-1 Integrase Inhibitors

A study focused on the design and synthesis of various indole-2-carboxylic acid derivatives demonstrated that specific modifications could significantly enhance antiviral activity. The optimized compounds were subjected to molecular docking studies which confirmed strong binding interactions with the integrase active site .

Case Study 2: Antifungal Activity Optimization

In another study, the antifungal metabolite 6-methoxy-1H-Indole-2-carboxylic acid was produced from Bacillus toyonensis. The research highlighted the optimization process using statistical methods that improved production efficiency by over threefold. This indicates the potential for industrial applications in antifungal treatments .

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
Target Compound 1-Acetyl, 2,3-dihydro, methyl ester (2S) C₁₂H₁₃NO₃ 219.24 - Chiral synthesis intermediate; potential bioactive scaffold
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), free carboxylic acid C₁₀H₈ClNO₂ 209.63 16381-48-9 R&D use; no direct medicinal applications
2-(6-Methyl-1H-indol-3-yl)acetic acid CH₃ (C6), acetic acid side chain C₁₁H₁₁NO₂ 189.21 52531-20-1 Unclassified hazards; structural analog for drug design
Methyl (S)-indoline-2-carboxylate hydrochloride 2,3-dihydro, methyl ester (2S), HCl salt C₁₀H₁₂ClNO₂ 213.66 96056-64-3 Salt form enhances solubility; synthetic precursor
1H-Indole-2-carboxylic acid, pentyl ester (S) 2,3-dihydro, pentyl ester (2S) C₁₄H₁₉NO₂ 233.31 104672-00-6 Longer alkyl chain increases lipophilicity

Key Observations :

  • Ester Group Variations : Methyl esters (target compound) offer lower molecular weight and higher volatility compared to pentyl esters . Ethyl esters (e.g., in Trandolapril intermediates) balance lipophilicity and metabolic stability .
  • Substituent Effects : The 1-acetyl group in the target compound may enhance steric hindrance and metabolic stability compared to unacetylated analogs (e.g., 7-chloro derivative) .
  • Chirality : The (2S)-configuration is shared with pharmacologically active compounds, such as Trandolapril intermediates, highlighting its role in enantioselective interactions .

Comparison :

  • The target compound’s synthesis emphasizes esterification and acetylation, while fluorinated analogs (e.g., 5-fluoro derivatives) require cyclocondensation for heterocyclic ring formation .
  • Hydroxamic acids derived from indole precursors utilize hydrazide intermediates, differing from the target’s direct functionalization .

Biological Activity

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, commonly referred to as a derivative of indole-2-carboxylic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an indole core that is crucial for its pharmacological effects.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.237 g/mol
  • Density : 1.228 g/cm³
  • Boiling Point : 403.7 °C at 760 mmHg
  • Flash Point : 198 °C

Antiviral Properties

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. For instance, a derivative was shown to inhibit the strand transfer of HIV-1 integrase with an IC50 value of 0.13μM0.13\,\mu M . The binding analysis indicated that the indole core and the carboxyl group chelate with magnesium ions within the active site of the integrase, enhancing its inhibitory potential .

Apoptotic Induction

Research has identified indole derivatives as potent apoptosis inducers. A series of indole-2-carboxylic acid benzylidene-hydrazides exhibited significant apoptotic activity in T47D cells by arresting them in the G2/M phase and inducing apoptosis through caspase activation . This suggests that modifications on the indole structure can lead to enhanced anticancer properties.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It serves as a key intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and has been used in biochemical research to investigate receptor binding and enzyme interactions .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Indole-2-carboxylic acid derivatives is influenced significantly by structural modifications:

CompoundStructural ModificationIC50 (μM)Biological Activity
Compound 1Parent compound32.37HIV integrase inhibitor
Compound 17aC6 halogenated benzene3.11Enhanced integrase inhibition
Compound 20aLong branch at C30.13Potent integrase inhibitor

The introduction of halogenated anilines at specific positions on the indole ring has been shown to markedly improve the inhibitory effects against integrase, indicating that strategic modifications can optimize biological activity .

Study on HIV Integrase Inhibition

A study focused on optimizing indole derivatives for HIV treatment found that certain modifications led to significant improvements in their inhibitory effects against integrase. The best-performing compound demonstrated an IC50 value of 0.13μM0.13\,\mu M, showcasing the potential for these compounds in antiviral therapy .

Apoptosis Induction Study

Another investigation into apoptosis induction revealed that specific substitutions on the indole ring could enhance apoptotic activity significantly. The study utilized a high-throughput screening assay to identify effective compounds that could be developed into therapeutic agents for cancer treatment .

Q & A

(Basic) What are the standard synthetic routes for preparing (2S)-1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Core Indole Formation : Start with a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure to generate the indole backbone .

Functionalization : Apply a Vilsmeier–Haack formylation to introduce aldehyde groups at the 3-position of the indole ring.

Esterification/Hydrolysis : Hydrolyze the intermediate aldehyde ester (e.g., using LiOH·H₂O in ethanol at 50°C) to yield carboxylic acid derivatives, followed by re-esterification with methanol under acidic conditions to obtain the methyl ester .

Acetylation : Protect the nitrogen with an acetyl group using acetyl chloride or acetic anhydride in the presence of a base (e.g., Cs₂CO₃ in DMF) .
Key Considerations : Optimize reaction times and temperatures (e.g., reflux in DCE for formylation) to minimize side products.

(Advanced) How can enantioselectivity be optimized in the hydrogenation of indole derivatives to obtain the (2S)-configured product?

Methodological Answer:
Enantioselective hydrogenation requires:

  • Catalyst System : Use Rhodium(I) complexes with monodentate phosphoramidite ligands (e.g., PipPhosL1) at 5 mol% loading. Cesium carbonate (10 mol%) is critical for achieving high enantiomeric excess (ee) .
  • Protective Groups : Acetyl protection on the indole nitrogen enhances conversion and ee (up to 74% reported), while Boc protection reduces selectivity (4% ee) .
  • Reaction Conditions : Conduct hydrogenation under inert atmosphere (H₂, 50–100 psi) at 25–40°C. Monitor progress via HPLC or chiral GC.
    Troubleshooting : If ee is low, screen alternative ligands (e.g., Binap derivatives) or adjust solvent polarity (toluene vs. DCE).

(Advanced) What methodological approaches are recommended for evaluating the anticancer potential of this compound?

Methodological Answer:

  • NCI-60 Screening : Follow the National Cancer Institute protocol, testing viability across 60 human cancer cell lines at submicromolar concentrations (e.g., IC₅₀ < 1 µM). Prioritize leukemia (K-562) and solid tumor models .
  • Mechanistic Studies :
    • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining.
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization.
    • Metabolic Profiling : Perform LC-MS metabolomics to identify disrupted pathways.
      Data Interpretation : Compare results to structurally related indole derivatives (e.g., 5-fluoro-substituted analogs with confirmed activity) .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption via silica gel.
  • Waste Disposal : Segregate halogenated waste (due to acetyl chloride byproducts) and incinerate via approved facilities .

(Advanced) How should researchers address discrepancies in reported synthetic yields or enantiomeric excess values?

Methodological Answer:

  • Parameter Screening : Systematically vary catalyst loading (2–10 mol%), temperature (25–80°C), and solvent (toluene, THF, DCE) to identify optimal conditions .
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm ee. Cross-validate with ¹H NMR (Mosher’s ester method) .
  • Contamination Checks : Test starting materials for impurities (e.g., residual LiOH in esterification steps) via LC-MS .
  • Reproducibility : Ensure strict anhydrous conditions (molecular sieves for solvent drying) and inert gas purging during hydrogenation .

(Basic) How is the stereochemical configuration (2S) confirmed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve single crystals grown via slow evaporation in ethanol/water mixtures .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational (DFT) predictions for (2S) vs. (2R) configurations.
  • Chiral Derivatization : Convert the ester to a Mosher’s amide and analyze via ¹H NMR for diastereomeric splitting .

(Advanced) What strategies are effective for resolving low solubility issues during biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or glycoside esters for improved bioavailability, followed by enzymatic cleavage in vitro .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Characterize via DLS and TEM .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm acetyl (δ 2.1–2.3 ppm) and ester (δ 3.7–3.9 ppm) groups. Assign dihydroindole protons (δ 3.0–4.0 ppm) .
  • HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺ expected for C₁₂H₁₄NO₃: 236.0923) .
  • IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-
Reactant of Route 2
Reactant of Route 2
1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-

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